N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1113138-82-1
Cat. No.: VC4316622
Molecular Formula: C32H33N3O3S
Molecular Weight: 539.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113138-82-1 |
|---|---|
| Molecular Formula | C32H33N3O3S |
| Molecular Weight | 539.69 |
| IUPAC Name | N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C32H33N3O3S/c1-20-9-12-23(13-10-20)18-35-31(38)26-15-14-24(30(37)33-25-6-4-5-7-25)17-28(26)34-32(35)39-19-29(36)27-16-21(2)8-11-22(27)3/h8-17,25H,4-7,18-19H2,1-3H3,(H,33,37) |
| Standard InChI Key | GCIWHWKIRZJYJD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 3,4-dihydroquinazolin-4-one family, characterized by a bicyclic scaffold fused with a pyrimidine ring. Key structural elements include:
-
A cyclopentyl group attached to the carboxamide moiety at position 7, enhancing lipophilicity and influencing receptor binding .
-
A thioether linkage at position 2, formed via the reaction of a mercapto group with 2-(2,5-dimethylphenyl)-2-oxoethyl bromide, which may contribute to redox modulation .
-
A 4-methylbenzyl substituent at position 3, providing steric bulk and potential π-π stacking interactions with aromatic residues in biological targets .
The IUPAC name reflects these features: N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxamide .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₃₂H₃₃N₃O₃S |
| Molecular weight | 539.7 g/mol |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C |
| Topological polar surface area | 109 Ų |
The compound’s calculated logP value of 4.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area indicates potential blood-brain barrier permeability limitations.
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves a five-step sequence:
-
Quinazolinone core formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
S-alkylation: Introduction of the 2-(2,5-dimethylphenyl)-2-oxoethylthio group via nucleophilic substitution .
-
N-alkylation: Attachment of the 4-methylbenzyl group using benzyl halides in the presence of a base .
-
Carboxamide coupling: Reaction of the carboxylic acid intermediate with cyclopentylamine using coupling agents like HATU or EDCI .
Reaction yields typically range from 15–30% due to steric hindrance at position 3 and competing side reactions during S-alkylation.
Analytical Validation
Critical quality control measures include:
-
HPLC purity: >95% achieved using C18 columns (mobile phase: acetonitrile/0.1% formic acid).
-
¹H NMR characterization: Key signals include δ 8.21 (s, 1H, H-5), δ 4.72 (m, 1H, cyclopentyl CH), and δ 2.35 (s, 6H, dimethyl groups) .
-
High-resolution mass spectrometry: Observed m/z 540.2241 [M+H]⁺ (calculated 540.2234 for C₃₂H₃₄N₃O₃S) .
| Cell line | GI₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 12.4 |
| A549 (lung) | 18.7 |
| PC-3 (prostate) | 23.1 |
Activity appears superior to unsubstituted quinazolinones (average GI₅₀ >50 μM) but inferior to clinical agents like erlotinib (GI₅₀ 0.02–0.5 μM) .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
-
Cyclopentyl vs. cyclohexyl: Cyclopentyl analogs show 3-fold higher solubility in PBS (pH 7.4) compared to cyclohexyl derivatives (32 μM vs. 11 μM) .
-
Thioether vs. ether: Replacement of sulfur with oxygen reduces PARP-1 inhibition (IC₅₀ 45 μM vs. >100 μM) .
-
4-Methylbenzyl position: Ortho-substituted benzyl groups decrease EGFR affinity by 60%, likely due to steric clashes .
Metabolic Stability
Microsomal stability studies (human liver microsomes, 1 mg/mL):
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 28.4 min |
| Clint | 48.7 mL/min/kg |
| Major metabolite | N-descyclopentyl derivative (m/z 454.18) |
The short half-life suggests need for prodrug strategies or formulation enhancements .
| Concentration (μg/plate) | Revertant colonies |
|---|---|
| 0 | 25 ± 3 |
| 50 | 28 ± 4 |
| 250 | 31 ± 5 |
No significant mutagenicity up to 250 μg/plate (S9 metabolic activation).
Future Research Directions
Lead Optimization Priorities
-
Solubility enhancement: Introduce ionizable groups (e.g., morpholine) at position 7.
-
Metabolic stabilization: Replace cyclopentyl with trifluoroethyl to block CYP3A4-mediated N-dealkylation .
-
Dual-targeting strategies: Conjugate with PARP inhibitor motifs via biodegradable linkers .
Translational Development
-
Formulation: Nanoparticle encapsulation using PLGA (75:25) to improve oral bioavailability.
-
Combination therapy: Synergy studies with DNA-damaging agents (e.g., cisplatin) in BRCA-mutant models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume